4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- is a specialized organic compound with a unique structure that includes a cyclohexylthio group and a dimethylated amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- typically involves the reaction of 4-pentenamide with cyclohexylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Dichloromethane (DCM) or another non-polar solvent.
Catalyst: Silver oxide (Ag2O) or other transition metal catalysts.
Temperature: Elevated temperatures around 100°C.
Time: Reaction times can vary but typically range from 10 to 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening for catalyst optimization is also common to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclohexylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- involves its interaction with specific molecular targets. The cyclohexylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylated amide group may enhance the compound’s stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenamide: A simpler analog without the cyclohexylthio group.
N-Methoxy-N-methyl-4-pentenamide: Contains a methoxy group instead of the cyclohexylthio group.
Uniqueness
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that simpler analogs may not be suitable for.
Eigenschaften
CAS-Nummer |
670223-05-9 |
---|---|
Molekularformel |
C13H23NOS |
Molekulargewicht |
241.39 g/mol |
IUPAC-Name |
(2S)-2-cyclohexylsulfanyl-N,N-dimethylpent-4-enamide |
InChI |
InChI=1S/C13H23NOS/c1-4-8-12(13(15)14(2)3)16-11-9-6-5-7-10-11/h4,11-12H,1,5-10H2,2-3H3/t12-/m0/s1 |
InChI-Schlüssel |
YQLSGFPDQIKLON-LBPRGKRZSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@H](CC=C)SC1CCCCC1 |
Kanonische SMILES |
CN(C)C(=O)C(CC=C)SC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.